Lead chloride hydroxide

説明

準備方法

Synthetic Routes and Reaction Conditions: Lead chloride hydroxide can be synthesized through several methods. One common method involves the reaction of lead(II) nitrate with sodium chloride and sodium hydroxide. The reaction proceeds as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{NaCl} + \text{NaOH} \rightarrow \text{PbCl(OH)} + 2\text{NaNO}_3 ]

Industrial Production Methods: In industrial settings, this compound can be produced by treating lead(II) chloride with a controlled amount of sodium hydroxide. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the formation of the desired product.

化学反応の分析

Types of Reactions: Lead chloride hydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lead(IV) compounds.

Reduction: It can be reduced to elemental lead under certain conditions.

Substitution: It can react with other halides to form different lead halides.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like hydrogen gas or carbon can facilitate the reduction process.

Substitution: Halide salts such as potassium iodide can be used for substitution reactions.

Major Products Formed:

Oxidation: Lead(IV) oxide (PbO2)

Reduction: Elemental lead (Pb)

Substitution: Lead iodide (PbI2)

科学的研究の応用

Lead chloride hydroxide has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other lead compounds.

Biology: It is studied for its potential effects on biological systems, particularly in toxicology.

Medicine: Research is ongoing to explore its potential use in medical imaging and as a radiopaque agent.

Industry: It is used in the production of lead-based pigments and stabilizers for plastics.

作用機序

The mechanism by which lead chloride hydroxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. This can lead to cellular toxicity and other adverse effects. The pathways involved include oxidative stress and disruption of cellular signaling.

類似化合物との比較

Lead chloride hydroxide can be compared with other lead compounds such as lead(II) chloride, lead(II) hydroxide, and lead(II) iodide. Each of these compounds has unique properties and applications:

Lead(II) chloride (PbCl2): A white solid that is poorly soluble in water, used in the production of lead-based pigments.

Lead(II) hydroxide (Pb(OH)2): A white solid that is slightly soluble in water, used in the preparation of other lead compounds.

Lead(II) iodide (PbI2): A bright yellow solid that is used in photographic materials and as a semiconductor.

This compound is unique due to its combination of chloride and hydroxide ligands, which impart distinct chemical properties and reactivity.

生物活性

Lead chloride hydroxide (PbCl(OH)) is a compound that has garnered attention in the fields of toxicology, environmental science, and biochemistry due to its biological activity and potential health impacts. This article explores the biological effects of this compound, focusing on its mechanisms of action, toxicological effects, and implications for human health and aquatic life.

This compound is formed through the reaction of lead (II) ions with hydroxide ions and chloride ions. The general reaction can be represented as:

This compound can release lead ions into biological systems, which are known to interfere with various cellular processes. The toxicity of lead compounds, including this compound, primarily arises from the ability of lead ions to mimic essential metals in biological systems, leading to disruption in enzymatic functions and cellular signaling pathways.

Human Health Impacts

Research indicates that exposure to this compound can adversely affect human health, particularly through its impact on erythrocyte membranes. A study demonstrated that exposure to increasing concentrations of lead chloride resulted in:

- Increased permeability of erythrocyte membranes.

- Alterations in morphology and structure of red blood cells.

- Decreased levels of glutathione (GSH), indicating oxidative stress.

- Increased potassium ion efflux , which can lead to cell death and anemia due to reduced erythrocyte lifespan .

The study concluded that lead exposure could significantly affect the redox state within cells, leading to potential long-term health consequences.

Aquatic Toxicity

This compound is also shown to be toxic to aquatic organisms. A study involving Labeo rohita (a freshwater fish) revealed that exposure to lead chloride led to:

- Significant alterations in hematological parameters such as decreased red blood cell counts and hemoglobin levels.

- Increased white blood cell counts , indicating an immune response.

- Biochemical changes , including elevated liver enzymes (ALT, AST) and altered protein levels .

These findings suggest that even low concentrations of lead chloride can induce oxidative stress and affect immune responses in fish.

Data Table: Summary of Biological Effects

| Study | Organism/Cell Type | Observed Effects | Concentration Range |

|---|---|---|---|

| Erythrocytes | Human | Increased membrane permeability, K+ efflux, decreased GSH levels, cell death | 0.3 - 1 µM |

| Labeo rohita | Fish | Decreased RBC count, increased WBC count, altered biochemical parameters | 0.44 - 1.34 mg/L |

| Human lymphocytes | Human | Genotoxicity assessed via comet assay; LC50 values around 1174.9 - 1348.9 mg/L | Varies by assay method |

Case Studies

- Human Erythrocyte Study : This investigation focused on the impact of lead chloride on human red blood cells. It highlighted the compound's ability to disrupt cellular integrity and function through oxidative mechanisms, leading to increased susceptibility to hemolysis .

- Aquatic Toxicity Assessment : A study on Labeo rohita demonstrated significant hematological changes after exposure to varying concentrations of lead chloride. The research underscored the need for monitoring lead levels in aquatic environments due to their detrimental effects on fish populations .

特性

IUPAC Name |

lead(2+);chloride;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H2O.Pb/h1H;1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMPPVVMLRYIL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

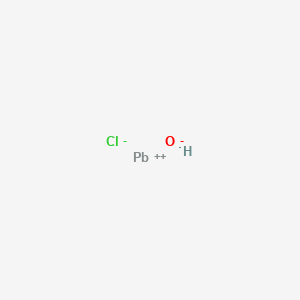

Canonical SMILES |

[OH-].[Cl-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHOPb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801080847 | |

| Record name | Lead chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801080847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15887-88-4 | |

| Record name | Lead chloride hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015887884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801080847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。